molecular formula C5H11NO4 B11775653 (2R,3S,4S,5R)-2-Aminotetrahydro-2H-pyran-3,4,5-triol

(2R,3S,4S,5R)-2-Aminotetrahydro-2H-pyran-3,4,5-triol

Cat. No.: B11775653
M. Wt: 149.15 g/mol
InChI Key: RQBSUMJKSOSGJJ-MGCNEYSASA-N
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Description

“(2R,3S,4S,5R)-2-Aminotetrahydro-2H-pyran-3,4,5-triol” is a complex compound with the following chemical structure:

(2R,3S,4S,5R,6S)-2-[[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol\text{(2R,3S,4S,5R,6S)-2-[[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol} (2R,3S,4S,5R,6S)-2-[[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol

This compound belongs to the glycoside class and has the ChEBI ID CHEBI:181822 . It consists of a pyran ring with multiple hydroxyl groups and amines.

Preparation Methods

Synthetic Routes: The synthetic routes for this compound involve complex organic chemistry. Researchers typically use multi-step processes to assemble the pyran ring and introduce the necessary functional groups. Specific synthetic pathways may vary, but they often include protecting group strategies, glycosylation reactions, and stereochemistry control.

Industrial Production: While industrial-scale synthesis details are proprietary, the compound may be produced through enzymatic or chemical methods. These processes aim for high yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Reactions: “(2R,3S,4S,5R)-2-Aminotetrahydro-2H-pyran-3,4,5-triol” can undergo various reactions, including:

    Oxidation: Oxidative processes may modify the hydroxyl groups.

    Reduction: Reduction reactions can alter the amines or other functional groups.

    Substitution: Substitution reactions may occur at specific positions on the pyran ring.

Common Reagents and Conditions:

    Protecting Groups: To selectively protect hydroxyl groups during glycosylation.

    Catalysts: Enzymes or metal catalysts for specific transformations.

    Solvents: Organic solvents suitable for the reaction conditions.

Major Products: The major products depend on the specific reaction and regioselectivity. These could include modified pyran derivatives, glycosides, or intermediates for further synthesis.

Scientific Research Applications

Chemistry:

    Carbohydrate Chemistry: Studying glycosides and their reactivity.

    Natural Product Synthesis: As a challenging target for synthetic chemists.

Biology and Medicine:

    Antiviral Properties: Investigating potential antiviral effects due to its unique structure.

    Metabolism: Understanding its role in cellular processes.

Industry:

    Pharmaceuticals: Potential drug candidates.

    Functional Materials: Applications in materials science.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with cellular receptors, enzymes, or metabolic pathways. Further research is needed to elucidate these details.

Comparison with Similar Compounds

While “(2R,3S,4S,5R)-2-Aminotetrahydro-2H-pyran-3,4,5-triol” is unique, similar compounds include other glycosides, pyran derivatives, and natural products.

Properties

Molecular Formula

C5H11NO4

Molecular Weight

149.15 g/mol

IUPAC Name

(2R,3S,4S,5R)-2-aminooxane-3,4,5-triol

InChI

InChI=1S/C5H11NO4/c6-5-4(9)3(8)2(7)1-10-5/h2-5,7-9H,1,6H2/t2-,3+,4+,5-/m1/s1

InChI Key

RQBSUMJKSOSGJJ-MGCNEYSASA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@@H]([C@@H](O1)N)O)O)O

Canonical SMILES

C1C(C(C(C(O1)N)O)O)O

Origin of Product

United States

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